1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid

Medicinal Chemistry Fluorine Chemistry Scaffold Optimization

This azetidine-3-carboxylic acid derivative features a pre-installed 3,4-difluorobenzoyl substituent at N1, eliminating separate N-functionalization. The 3,4-difluoro pattern provides a unique lipophilicity–metabolic stability balance distinct from mono-fluoro or other difluoro regioisomers. Orthogonal handles—free -COOH and amide-protected nitrogen—enable selective C3 derivatization for ADC linker, PROTAC linker, and ACC2 inhibitor SAR libraries. Procuring this specific building block defines downstream reaction compatibility and lead series physicochemical profiles.

Molecular Formula C11H9F2NO3
Molecular Weight 241.19 g/mol
CAS No. 1350989-23-9
Cat. No. B1426935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid
CAS1350989-23-9
Molecular FormulaC11H9F2NO3
Molecular Weight241.19 g/mol
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)O
InChIInChI=1S/C11H9F2NO3/c12-8-2-1-6(3-9(8)13)10(15)14-4-7(5-14)11(16)17/h1-3,7H,4-5H2,(H,16,17)
InChIKeyQVUSRSFQVBSZJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid: Structure, Class, and Procurement Baseline


1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid (CAS 1350989-23-9) is a functionalized azetidine-3-carboxylic acid derivative characterized by a 3,4-difluorobenzoyl substituent at the N1 position of the azetidine ring . The compound features a constrained four-membered azetidine heterocycle bearing a carboxylic acid group at the 3-position . This structural motif positions the compound as a versatile building block within medicinal chemistry, where the azetidine core provides conformational rigidity and the difluorobenzoyl moiety offers opportunities for electronic modulation and further derivatization . Azetidine-3-carboxylic acid derivatives have established utility as non-cleavable ADC linkers and PROTAC linkers, and have been explored as ACC2 inhibitors for metabolic disorders [1]. The target compound is commercially available through multiple research chemical suppliers at purities ranging from 95% to 98% .

Why 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid Cannot Be Generically Substituted by Azetidine-3-carboxylic Acid Analogs


Generic substitution within the azetidine-3-carboxylic acid class is not feasible due to the profound impact of N-substituent identity on physicochemical and functional properties. The unsubstituted azetidine-3-carboxylic acid (CAS 36476-78-5) serves as a universal building block for ADC linker synthesis but lacks the derivatization handle for targeted scaffold elaboration . Conversely, the 3,4-difluorobenzoyl group in the target compound introduces distinct lipophilicity, electronic properties, and steric bulk that fundamentally alter solubility, membrane permeability, and potential target engagement relative to other N-substituted analogs (e.g., 2-fluorobenzoyl, 4-fluorobenzoyl, or Boc-protected variants) [1]. Critically, the 3,4-difluoro substitution pattern offers a unique balance between metabolic stability and synthetic tractability that cannot be replicated by mono-fluoro or unsubstituted benzoyl congeners . Procurement of a specific N-substituted azetidine-3-carboxylic acid therefore determines the downstream reaction compatibility, the physicochemical profile of the resulting lead series, and ultimately the feasibility of a given medicinal chemistry campaign.

Quantitative Differentiation: Evidence-Based Procurement Guide for 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid


Structural Comparison: 3,4-Difluorobenzoyl vs. 4-Fluorobenzoyl Substitution on Azetidine-3-carboxylic Acid Scaffold

The target compound 1-(3,4-difluorobenzoyl)azetidine-3-carboxylic acid incorporates a 3,4-difluorophenyl moiety, whereas the analog 1-(4-fluorobenzoyl)azetidine-3-carboxylic acid (CAS 1343080-18-1) contains a mono-fluorinated phenyl group [1]. The addition of a second fluorine atom at the meta position alters electronic distribution, hydrogen-bonding capacity, and metabolic vulnerability relative to the para-fluoro analog. Class-level inference from azetidine medicinal chemistry indicates that 3,4-difluoro substitution can enhance metabolic stability while preserving synthetic accessibility compared to mono-fluoro counterparts .

Medicinal Chemistry Fluorine Chemistry Scaffold Optimization

Commercial Purity Tier Comparison Across Suppliers of 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid

Multiple suppliers offer 1-(3,4-difluorobenzoyl)azetidine-3-carboxylic acid at different purity specifications, creating a tiered procurement landscape. AChemBlock and AKSci supply the compound at 95% purity , while Leyan offers 97% purity , and MolCore provides the highest specified purity at 98% (NLT) . This purity gradient directly impacts the compound's suitability for different stages of research.

Chemical Procurement Quality Control Building Blocks

N-Substitution Status Comparison: Functionalized vs. Unsubstituted Azetidine-3-carboxylic Acid Core

The target compound is an N-functionalized derivative of the core azetidine-3-carboxylic acid scaffold (CAS 36476-78-5) . The unsubstituted azetidine-3-carboxylic acid is widely used as an ADC linker and PROTAC linker, functioning through its carboxylic acid handle and secondary amine [1]. In contrast, 1-(3,4-difluorobenzoyl)azetidine-3-carboxylic acid bears a pre-installed N-acyl substituent, which blocks the amine from participating in certain reactions while providing a distinct aromatic handle for further elaboration .

Synthetic Chemistry Building Blocks Medicinal Chemistry

Class-Level Fluorine Substitution Pattern Comparison: 3,4-Difluoro vs. 2,6-Difluoro vs. 2-Chloro-4-fluoro Benzoyl Analogs

The target compound features a 3,4-difluorobenzoyl substituent. Alternative difluorobenzoyl regioisomers exist, including 2,6-difluorobenzoyl (CAS of core: 1902955-29-6) and mixed halogen analogs such as 2-chloro-4-fluorobenzoyl . Class-level inference from medicinal chemistry practice indicates that the position of fluorine substitution on the benzoyl ring influences both metabolic stability and electronic properties: 3,4-difluoro substitution typically provides a balanced profile of moderate lipophilicity and metabolic resistance, whereas 2,6-difluoro patterns introduce greater steric hindrance near the amide bond, and chloro-fluoro mixed halogens alter both lipophilicity and reactivity [1].

Medicinal Chemistry SAR Fluorine Scan

Recommended Application Scenarios for 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid Based on Differential Evidence


Medicinal Chemistry Scaffold Elaboration Requiring Pre-Installed 3,4-Difluorobenzoyl Group

This compound is optimally deployed when a research program requires an azetidine-3-carboxylic acid core bearing a 3,4-difluorobenzoyl group at the N1 position. The pre-installed N-acyl substituent eliminates the need for a separate N-functionalization step and allows chemists to focus derivatization efforts at the carboxylic acid handle . The 3,4-difluoro pattern offers a specific electronic and steric profile distinct from mono-fluoro or other difluoro regioisomers, making it valuable for SAR exploration around the benzoyl moiety without altering the azetidine core [1].

Fluorine Scan and SAR Optimization Campaigns

The 3,4-difluorobenzoyl group serves as a specific substitution variant within a fluorine scan or SAR matrix. Researchers comparing the effects of different benzoyl substitutions (e.g., 4-fluoro, 2-fluoro, 2,6-difluoro, 3,4-difluoro) on target binding affinity, metabolic stability, or physicochemical properties will find this compound useful as a distinct comparator within the series . Class-level evidence suggests that 3,4-difluoro substitution may confer a unique balance of metabolic stability and synthetic accessibility relative to other fluorination patterns [1].

High-Purity Building Block for Sensitive Biological Assays

For applications requiring minimal impurity interference—such as cellular assays, biophysical measurements, or analytical method development—procurement of the 98% purity grade from suppliers like MolCore is recommended . The 3% higher purity specification relative to the 95% baseline reduces the likelihood of impurity-driven false positives or assay artifacts, thereby increasing confidence in the biological or analytical results obtained from experiments employing this building block [1].

Library Synthesis Requiring Orthogonal Functionalization

The compound features two orthogonal reactive handles: an amide-protected nitrogen and a free carboxylic acid. This enables selective functionalization at the carboxylic acid position without affecting the N-substituent, facilitating the rapid generation of diverse compound libraries for screening campaigns . Compared to the unsubstituted azetidine-3-carboxylic acid core, which contains a reactive secondary amine, this compound offers greater control over synthetic outcomes when N-acyl protection is desired [1].

Technical Documentation Hub

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